molecular formula C26H52NO7P B135127 1-Oleoyl-sn-glycero-3-phosphocholine CAS No. 19420-56-5

1-Oleoyl-sn-glycero-3-phosphocholine

Cat. No.: B135127
CAS No.: 19420-56-5
M. Wt: 521.7 g/mol
InChI Key: YAMUFBLWGFFICM-PTGWMXDISA-N
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Description

Oleoyl-lysophosphatidylcholine is a bioactive lipid molecule that belongs to the class of lysophospholipids. It consists of a glycerol backbone linked to a single oleic acid chain and a phosphocholine head group. This compound is known for its role in various biological processes, including cell signaling, inflammation, and lipid metabolism .

Scientific Research Applications

Oleoyl-lysophosphatidylcholine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.

    Biology: Investigated for its role in cell signaling, inflammation, and lipid metabolism.

    Medicine: Explored for its potential therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and cancer.

    Industry: Utilized as an emulsifier and wetting agent in the food-processing and cosmetic industries. .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleoyl-lysophosphatidylcholine can be synthesized through the lipase-catalyzed esterification of glycerophosphocholine and free oleic acid. The reaction is typically carried out in a solvent-free medium without the need for water removal. The complete solubilization of glycerophosphocholine in oleic acid is achieved by heating the mixture at high temperatures for a short duration. The immobilized lipase from Rhizomucor miehei is often used as the catalyst, and the optimal reaction conditions include a substrate ratio of 1:20 (glycerophosphocholine to oleic acid), a catalyst amount of 10% (w/w of substrates), and a temperature of 50°C. Under these conditions, a yield of 75% of oleoyl-lysophosphatidylcholine can be achieved in 24 hours .

Industrial Production Methods

In industrial settings, the production of oleoyl-lysophosphatidylcholine follows similar principles as the laboratory synthesis but on a larger scale. The use of immobilized lipases and optimized reaction conditions ensures high yields and efficiency. The process may involve continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Oleoyl-lysophosphatidylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Palmitoyl-lysophosphatidylcholine
  • Stearoyl-lysophosphatidylcholine
  • Linoleoyl-lysophosphatidylcholine
  • Arachidonoyl-lysophosphatidylcholine

Uniqueness

Oleoyl-lysophosphatidylcholine is unique due to its specific fatty acid composition (oleic acid), which influences its biological activity and interactions with cellular targets. Compared to other lysophosphatidylcholines, it has distinct effects on oxidative stress, inflammation, and lipid metabolism .

Properties

IUPAC Name

[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMUFBLWGFFICM-PTGWMXDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334331
Record name 1-O-Oleoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19420-56-5
Record name 1-O-Oleoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS74G26ZZ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LysoPC(18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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